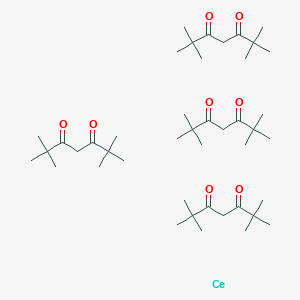

Cerium;2,2,6,6-tetramethylheptane-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

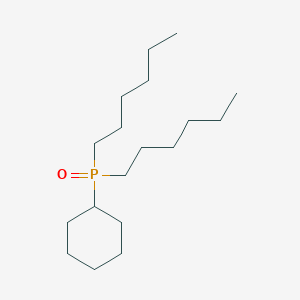

“Cerium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound that involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione, a stable, anhydrous reagent. It undergoes O-additions and C-additions and acts as an air-stable ligand for metal catalysts .

Synthesis Analysis

The synthesis of this compound involves the use of 2,2,6,6-Tetramethyl-3,5-heptanedione as a bidentate ligand in the formation of stable complexes with lanthanide ions . The FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy techniques are used to identify its structure .Molecular Structure Analysis

The molecular formula of 2,2,6,6-Tetramethyl-3,5-heptanedione is C11H20O2 . It is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .Chemical Reactions Analysis

In various reactions, 2,2,6,6-Tetramethyl-3,5-heptanedione acts as an air-stable ligand for metal catalysts . It undergoes O-additions and C-additions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2,6,6-Tetramethyl-3,5-heptanedione include a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Volatile Precursor for Ceria-based Materials

- Scientific Field : Material Science

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as a volatile precursor for ceria-based materials . It is particularly useful in gas-phase deposition processes like MOCVD (Metal–Organic Chemical Vapor Deposition) and ALD (Atomic Layer Deposition) to produce coatings of various compositions and functionality .

- Methods of Application : The compound is synthesized, purified, and identified for thermodynamic study. Its saturated vapor pressure over the solid compound is measured by a flow method in the temperature range from 430 to 468 K . Differential scanning calorimetry is applied to measure the melting temperature and enthalpy as well as heat capacity in the temperature range from 306 to 459 K .

- Results or Outcomes : The thermal study of this compound provides valuable data on its volatility and thermal stability in both gas and condensed phases. This information is crucial for defining precise temperature regimes of film deposition by gas-phase processes .

Synthesis of α-Aryl-β-diketones and Dicyanamidobenzene-Bridge Diruthenium Complex

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

- Results or Outcomes : The outcomes of these syntheses are the production of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

Synthesis of Orange-Emitting Iridium (III) Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .

Synthesis of Stable Complexes with Lanthanide Ions

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions .

- Results or Outcomes : The outcome of this synthesis is the production of stable complexes with lanthanide ions .

Synthesis of Heterocycles

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione serves as a substrate for heterocycles .

- Results or Outcomes : The outcome of this synthesis is the production of heterocycles .

Ligand for Metal Catalysts

- Scientific Field : Catalysis

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione acts as an air-stable ligand for metal catalysts .

- Results or Outcomes : The outcome of this application is the production of metal catalysts .

Synthesis of α-Aryl-β-diketones

- Scientific Field : Organic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones .

- Results or Outcomes : The outcome of this synthesis is the production of α-aryl-β-diketones .

Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of dicyanamidobenzene-bridge diruthenium complex .

- Results or Outcomes : The outcome of this synthesis is the production of a dicyanamidobenzene-bridge diruthenium complex .

Synthesis of Orange-Emitting Iridium (III) Complex

- Scientific Field : Inorganic Chemistry

- Application Summary : Cerium;2,2,6,6-tetramethylheptane-3,5-dione is used as an ancillary ligand in the synthesis of an orange-emitting iridium (III) complex .

- Results or Outcomes : The outcome of this synthesis is the production of an orange-emitting iridium (III) complex .

Orientations Futures

Propriétés

IUPAC Name |

cerium;2,2,6,6-tetramethylheptane-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C11H20O2.Ce/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCVCRISNDSDBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ce] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H80CeO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329992 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

877.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cerium;2,2,6,6-tetramethylheptane-3,5-dione | |

CAS RN |

18960-54-8 |

Source

|

| Record name | NSC174882 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methanesulfonic acid, thio-, S-[[[[(methylsulfinyl)methyl]thio]methoxy]methyl] ester](/img/structure/B101987.png)

![methyl (3S)-3-(decanoylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoate](/img/structure/B101991.png)

![(4S,4As,7aR)-1-methyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-ol](/img/structure/B102001.png)